Cas no 2229382-73-2 (5-(2-ethoxyphenyl)-1,3-oxazol-2-amine)

5-(2-Ethoxyphenyl)-1,3-oxazol-2-amine is a heterocyclic compound featuring an oxazole core substituted with an ethoxyphenyl group at the 5-position and an amine at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The ethoxy group enhances solubility and modulates reactivity, while the oxazole-amine moiety offers versatile functionalization potential. Its stability under standard conditions and compatibility with various reaction conditions make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s well-defined structure ensures reproducibility in synthetic pathways, supporting its use in high-precision research and industrial applications.
5-(2-ethoxyphenyl)-1,3-oxazol-2-amine structure
2229382-73-2 structure
Product Name:5-(2-ethoxyphenyl)-1,3-oxazol-2-amine
CAS No:2229382-73-2
MF:C11H12N2O2
MW:204.225182533264
CID:5859701
PubChem ID:165626022
Update Time:2025-10-13

5-(2-ethoxyphenyl)-1,3-oxazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(2-ethoxyphenyl)-1,3-oxazol-2-amine
    • 2229382-73-2
    • EN300-1790333
    • Inchi: 1S/C11H12N2O2/c1-2-14-9-6-4-3-5-8(9)10-7-13-11(12)15-10/h3-7H,2H2,1H3,(H2,12,13)
    • InChI Key: CZXYPYBSVJPMTM-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC=CC=1C1=CN=C(N)O1

Computed Properties

  • Exact Mass: 204.089877630g/mol
  • Monoisotopic Mass: 204.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 61.3Ų

5-(2-ethoxyphenyl)-1,3-oxazol-2-amine Pricemore >>

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Additional information on 5-(2-ethoxyphenyl)-1,3-oxazol-2-amine

Introduction to 5-(2-ethoxyphenyl)-1,3-oxazol-2-amine (CAS No: 2229382-73-2)

5-(2-ethoxyphenyl)-1,3-oxazol-2-amine, identified by the Chemical Abstracts Service Number (CAS No) 2229382-73-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its structural versatility and potential biological activities, making it a subject of extensive research in medicinal chemistry. The compound belongs to the oxazole family, characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom, which contributes to its unique electronic and steric properties. The presence of an ethoxy group at the 2-position of the phenyl ring and an amine substituent at the 2-position of the oxazole ring further enhances its reactivity and functionality.

The synthesis of 5-(2-ethoxyphenyl)-1,3-oxazol-2-amine involves multi-step organic transformations that highlight the compound's synthetic utility. The core oxazole ring can be constructed through various methods, including condensation reactions between β-diketones or β-ketoesters with hydroxamic acid derivatives. The introduction of the ethoxy group at the phenyl ring typically proceeds via nucleophilic aromatic substitution (SNAr) or direct etherification reactions. Subsequent functionalization at the 2-position with an amine group can be achieved through reductive amination or other amine-forming reactions. These synthetic pathways underscore the compound's adaptability in constructing more complex molecular architectures.

Recent advancements in computational chemistry have facilitated a deeper understanding of the electronic structure and reactivity of 5-(2-ethoxyphenyl)-1,3-oxazol-2-amine. Density functional theory (DFT) calculations have revealed that the compound exhibits significant nucleophilicity due to the electron-rich nature of the oxazole ring and the electron-donating effect of the ethoxy group. This property makes it a promising candidate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing biaryl systems prevalent in many biologically active molecules.

In terms of biological activity, 5-(2-ethoxyphenyl)-1,3-oxazol-2-amine has been investigated for its potential pharmacological effects. Studies have demonstrated its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. For instance, preliminary in vitro assays suggest that this compound may exhibit inhibitory activity against certain kinases, which are key enzymes in cancer signaling pathways. Additionally, its structural motif is reminiscent of molecules known to interact with G-protein coupled receptors (GPCRs), raising possibilities for applications in neuropharmacology.

The oxazole core is particularly interesting due to its presence in numerous natural products and pharmacologically active compounds. Its ability to adopt multiple conformations and form hydrogen bonds with biological targets makes it a versatile scaffold for drug design. The amine functionality at the 2-position further enhances this versatility by allowing modifications that can fine-tune solubility, bioavailability, and target affinity. Recent publications have highlighted derivatives of oxazole-containing compounds as inhibitors of bacterial enzymes, showcasing their importance in antimicrobial drug discovery.

The role of 5-(2-ethoxyphenyl)-1,3-oxazol-2-amine in medicinal chemistry is further underscored by its potential as a building block for more complex molecules. Its ability to undergo selective functionalization at multiple positions allows chemists to design libraries of compounds for high-throughput screening (HTS). This approach has been successfully employed in identifying novel leads for therapeutic intervention. Moreover, the compound's stability under various reaction conditions makes it suitable for large-scale synthesis, which is essential for preclinical and clinical studies.

From a chemical biology perspective, understanding the mechanism of action of 5-(2-ethoxyphenyl)-1,3-oxazol-2-amine requires interdisciplinary approaches combining organic chemistry, biochemistry, and pharmacology. Techniques such as X-ray crystallography have been used to elucidate how this compound interacts with its biological targets at an atomic level. Such structural insights are crucial for rational drug design and optimizing lead compounds for clinical development. Additionally, computational modeling techniques help predict binding affinities and metabolic stability, guiding synthetic modifications to improve drug-like properties.

The pharmaceutical industry has shown interest in heterocyclic compounds like 5-(2-ethoxyphenyl)-1,3-oxazol-2-amine due to their diverse biological activities and synthetic tractability. Several companies have patented derivatives of this compound as part of their drug discovery programs. These patents highlight its commercial significance and potential therapeutic applications across various disease areas. As research continues to uncover new biological functions and synthetic methodologies, the importance of 5-(2-ethoxyphenyl)-1,3-oxazol-2-amine is expected to grow further.

In conclusion,5-(2-et h o x y p h e n y l)-1 , 3 - o x az ol - 2 - a m ine (CAS No: 222938 73 - 22) represents a valuable asset in pharmaceutical research due to its structural complexity and potential biological activities. Its synthesis provides insights into modern organic chemistry techniques while its biological exploration offers promising avenues for drug development. As advancements in chemical biology continue to emerge,5-( 22 ) - et h o x y p h e n y l ) -1 , 3 - o x az ol - 22 ) - am ine will likely remain at forefront o f medicinal c hemistry research . p >

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